N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide
Description
N-[2-(6,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide is a heterocyclic compound featuring a benzofuran core fused to a chromen-4-yl moiety and substituted with a 3-methoxybenzamide group. The methoxybenzamide substituent may enhance solubility or serve as a hydrogen-bonding site. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL for refinement , ensuring precise atomic coordinate assignments.
Properties
Molecular Formula |
C27H21NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C27H21NO5/c1-15-11-16(2)25-20(12-15)21(14-23(29)33-25)26-24(19-9-4-5-10-22(19)32-26)28-27(30)17-7-6-8-18(13-17)31-3/h4-14H,1-3H3,(H,28,30) |
InChI Key |
GJOFNIBNSURKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the core structures of benzofuran and coumarin derivatives. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate benzoyl chlorides in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane at room temperature for about an hour to yield the desired intermediate.
Subsequent steps involve the introduction of the benzofuran moiety through reactions with organic halides and further functionalization to incorporate the methoxybenzamide group. The final product is obtained through purification techniques such as crystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and coumarin rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in developing new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for synthesizing other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Benzofuran-Containing Analogues
Table 1: Structural Comparison of Benzofuran Derivatives
Key Comparisons :
- Chromenone vs.
- Methoxy Substitution: The 3-methoxybenzamide group in the target compound contrasts with the 4-methoxyphenoxy group in ’s triazine derivative. Methoxy positioning influences electronic effects (e.g., electron-donating capacity) and steric interactions in molecular recognition.
Analysis of Substituent Effects on Physicochemical Properties
- Solubility: The methoxybenzamide group in the target compound likely improves aqueous solubility relative to brominated benzofurans (e.g., ’s bromoethanone), which are more lipophilic .
- Thermal Stability: Chromenone’s fused aromatic system may confer higher thermal stability compared to triazine derivatives, which are prone to hydrolysis under acidic conditions .
- Crystallinity: SHELX-refined structures (e.g., ) suggest that planar chromenone-benzofuran systems favor crystalline packing, whereas bulky triazine substituents () may reduce crystal symmetry .
Methodological Approaches in Structural Elucidation
The structural characterization of benzofuran derivatives relies heavily on crystallographic tools. For example:
- SHELXL: Widely used for refining small-molecule structures, including anisotropic displacement parameters for chromenone-containing compounds .
- WinGX/ORTEP : Employed for visualizing anisotropic thermal ellipsoids and molecular geometry (e.g., bond angles in benzofuran cores) .
Biological Activity
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including its anticancer, antibacterial, and antifungal properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromenone moiety and a methoxybenzamide group. Its molecular formula is with a molecular weight of approximately 415.48 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.48 g/mol |
| Functional Groups | Chromenone, Benzamide |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.
Case Study : A study on related benzofuran derivatives indicated that certain modifications could enhance their anticancer efficacy while reducing toxicity to normal cells . This suggests a potential for developing targeted therapies based on structural modifications.
Antibacterial Activity
The antibacterial potential of the compound has been explored through various screening tests. While the overall antibacterial activity is moderate, it has shown selectivity against Gram-positive bacteria such as Bacillus subtilis.
Research Findings : In a comparative study, several derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The results indicated that while some compounds exhibited high MIC values against B. subtilis, others were ineffective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
The antifungal properties of this compound are more pronounced than its antibacterial effects. Compounds in this class have been noted for their effectiveness against fungi such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Overview
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| N-[2-(6,8-dimethyl... | C. albicans | 15 |
| Related Compound A | A. niger | 10 |
| Related Compound B | C. tropicalis | 20 |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Cytotoxicity : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Inhibition of Cell Wall Synthesis : Disruption of bacterial cell wall integrity leading to cell lysis.
- Ergosterol Binding : Interference with fungal cell membrane integrity by binding to ergosterol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
